2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde often involves halogenation, hydroxylation, and methoxylation steps. For instance, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes can proceed efficiently using a rhodium catalyst system, leading to various 2-alkenoylphenols (Kokubo et al., 1999). Similarly, derivatives have been synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde with dibromoalkanes, showcasing the role of bromo and methoxy groups in the synthetic versatility (Diao et al., 2005).
Molecular Structure Analysis
Chemical Reactions and Properties
Chemical reactivity in compounds like 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is influenced by the functional groups present. The interaction between hydroxy and methoxy groups with other chemicals can lead to various organic reactions, including condensation, alkylation, and more. These reactions are pivotal for synthesizing complex organic molecules and understanding the compound's chemical behavior (Collins et al., 2016).
Scientific Research Applications
Application 1: Antioxidant and Anticancer Activities
- Summary of Application: This compound is used in the synthesis of methylated and acetylated bromophenol derivatives, which have shown antioxidant and anticancer activities .
- Methods of Application: The compound was used to synthesize new methylated and acetylated bromophenol derivatives using simple operation procedures .
- Results or Outcomes: The synthesized compounds ameliorated H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes . They also increased the TrxR1 and HO-1 expression while not affecting Nrf2 expression in HaCaT .
Application 2: α-Glucosidase Inhibitory Mechanisms
- Summary of Application: Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), derived from the marine algae, is a potential α-glucosidase inhibitor for type 2 diabetes treatment .
- Methods of Application: A synthetic route was established as a valid approach to obtain BDDE .
- Results or Outcomes: The study did not provide specific results or outcomes related to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde .
Application 3: Anticancer Activities
- Summary of Application: The compound is used in the synthesis of Bis(2,3-Dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM), which has shown anticancer activities .
- Methods of Application: The specific methods of application were not provided in the study .
- Results or Outcomes: Remarkable alterations in the cell membrane of BEL-7402 cells were observed after BDDPM treatment .
Application 4: Synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol
- Summary of Application: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde was used in the synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol .
- Methods of Application: The specific methods of application were not provided in the study .
- Results or Outcomes: The study did not provide specific results or outcomes related to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde .
Application 5: Preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone
- Summary of Application: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, can be synthesized by the bromination of 3-hydroxy-4-methoxybenzaldehyde. It may be used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone .
- Methods of Application: The specific methods of application were not provided in the study .
- Results or Outcomes: The study did not provide specific results or outcomes related to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde .
Application 6: Synthesis of 2-Hydroxy-3-Methoxybenzaldehyde Semicarbazone
- Summary of Application: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, can be synthesized by the bromination of 3-hydroxy-4-methoxybenzaldehyde. It may be used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone .
- Methods of Application: The specific methods of application were not provided in the study .
- Results or Outcomes: The study did not provide specific results or outcomes related to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde .
Safety And Hazards
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs or if you feel unwell .
properties
IUPAC Name |
2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLKGSHBXNPUDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334356 | |
Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
CAS RN |
2973-75-3 | |
Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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